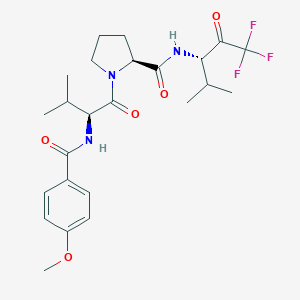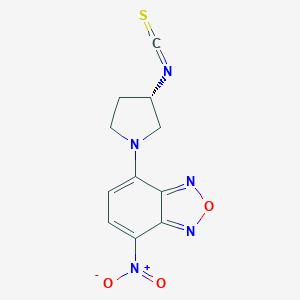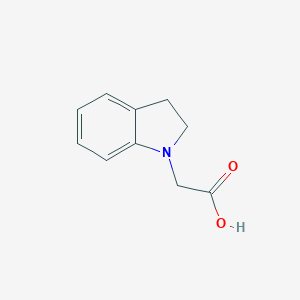
2-(Indolin-1-yl)acetic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-(Indolin-1-yl)acetic acid often involves eco-friendly and efficient methods. For instance, Brahmachari and Banerjee (2014) developed a straightforward, highly efficient one-pot synthesis of functionalized indolin-2-ones, utilizing sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting the environmental sustainability of modern synthetic methods (Brahmachari & Banerjee, 2014).
Molecular Structure Analysis
The molecular structure of related indole derivatives has been elucidated through various analytical techniques. Li, Liang, and Tai (2009) detailed the crystal structure of a closely related compound, providing insight into the geometric arrangement that underpins the chemical reactivity and interactions of such molecules (Li, Liang, & Tai, 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(Indolin-1-yl)acetic acid derivatives highlight the reactivity and versatility of indole compounds. Maklakov, Smushkevich, and Magedov (2002) explored the production of indole compounds, emphasizing the chemical diversity accessible through indolization processes, which are critical for synthesizing a wide array of bioactive molecules (Maklakov, Smushkevich, & Magedov, 2002).
Physical Properties Analysis
The physical properties of 2-(Indolin-1-yl)acetic acid and its derivatives, such as solubility, melting point, and stability, are essential for understanding their behavior in different environments and applications. However, specific studies focusing solely on the physical properties of 2-(Indolin-1-yl)acetic acid were not identified in the current literature search, suggesting a potential area for future research.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 2-(Indolin-1-yl)acetic acid in synthesis and its potential biological activity. Gabriele et al. (2008) provided insights into the carbonylation of aminoaryl compounds, a reaction that underlines the chemical versatility of indole derivatives and their potential for creating complex molecules (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, & Costa, 2008).
科学的研究の応用
Allosteric HIV-1 Integrase Inhibitors : 2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to 2-(Indolin-1-yl)acetic acid, have been found to inhibit HIV-1 replication by targeting the integrase-LEDGF interaction, crucial for HIV-1 replication. These compounds demonstrate a cooperative mechanism of action and are potential candidates for antiretroviral therapy (Kessl et al., 2012).
Synthesis of Pharmaceutically Relevant Compounds : The one-pot synthesis of 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives has been achieved using environmentally friendly methods. These compounds are of interest for pharmaceutical applications (Brahmachari & Banerjee, 2014).
Antibacterial and Anti-Enzymatic Potential : Derivatives of 2-(1H-Indol-3-yl)acetic acid have shown significant antibacterial activities and moderate to weak anti-enzymatic potential against various enzymes. Some compounds also exhibit low hemolytic activity, indicating potential therapeutic uses (Rubab et al., 2017).
Antimicrobial Activity : Novel 1H-Indole derivatives synthesized using 2-(indolin-1-yl)acetic acid exhibited significant antimicrobial activity, suggesting potential applications in developing antimicrobial agents (2020).
Auxin Biosynthesis : A study revealed the role of gene 2 from the T region of Ti plasmids in auxin biosynthesis, specifically in converting indole-3-acetamide into indole-3-acetic acid, a key plant growth hormone (Schröder et al., 1984).
Peroxidase-Catalysed Degradation of Indol-3-yl Acetic Acid : The formation of skatolyl hydroperoxide during the peroxidase-catalysed degradation of indol-3-yl acetic acid was identified, which plays a crucial role in the degradation process (Gazarian et al., 1998).
Antioxidant Activity : Indole-3-acetic acid analogues synthesized from 2-(1H-indol-3-yl)acetic acid showed significant antioxidant activities, suggesting potential applications in developing antioxidant compounds (Naik et al., 2011).
Enzymatic Synthesis of 2-(Indol-3-ylmethyl)indol-3-yl Acetic Acid : Found in Sulfolobus acidocaldarius, this compound is present in concentrations significantly higher than typical plant extracts and may have unique biochemical properties (White, 1987).
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKYVZPUUGVMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353532 | |
| Record name | 2-(Indolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Indolin-1-yl)acetic acid | |
CAS RN |
193544-62-6 | |
| Record name | 2-(Indolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1H-indol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



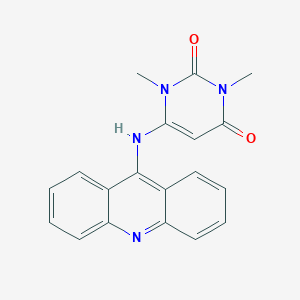
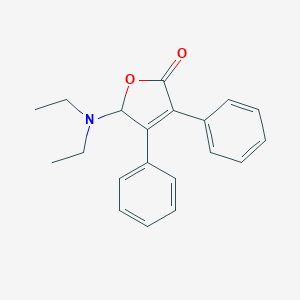
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
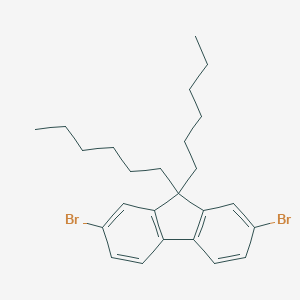
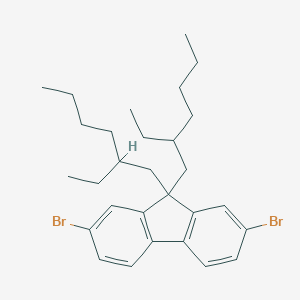
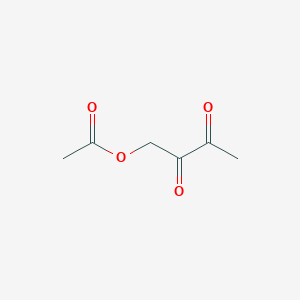
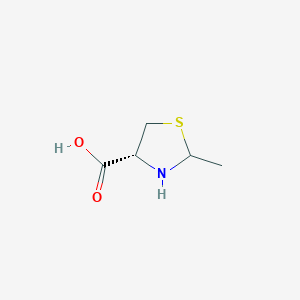
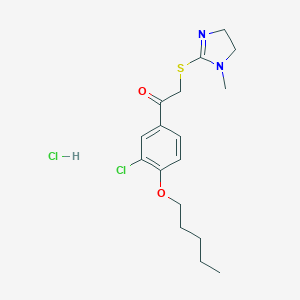
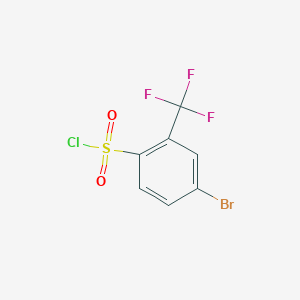
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
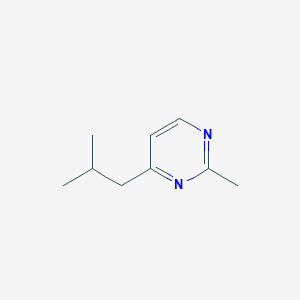
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
